3-chloro-N-[2-(dimethylamino)ethyl]benzamide
Description
3-Chloro-N-[2-(dimethylamino)ethyl]benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked to a dimethylaminoethylamine moiety via an amide bond.
Properties
IUPAC Name |
3-chloro-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTFUZWNRGYRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound .
Scientific Research Applications
3-chloro-N-[2-(dimethylamino)ethyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-N-[2-(dimethylamino)ethyl]benzamide with key analogs, focusing on structural variations, synthesis methods, and biological or physicochemical properties.
JNJ-63533054: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide
- Structure: Shares the 3-chlorobenzamide core but replaces the dimethylaminoethyl group with a phenylethylamino-oxoethyl chain.
- Activity : Exhibits potent agonist activity (EC₅₀ = 16 nM) at orphan GPCRs, with blood-brain barrier penetration, making it a candidate for schizophrenia treatment .
- Key Difference: The phenylethylamino group enhances receptor selectivity compared to the dimethylaminoethyl group in the parent compound.
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide
- Structure: Features dual chloro substituents (3,4-position) and a dimethylaminocyclohexyl-isopropyl group.
- Regulatory Status : Listed as a controlled substance due to structural similarity to U-47700, a potent opioid receptor agonist .
- Key Difference : The cyclohexyl-isopropyl substitution increases lipophilicity and receptor affinity compared to the simpler ethyl chain in the parent compound.
N-(3-Chlorophenethyl)-4-Nitrobenzamide
- Structure: Replaces the dimethylaminoethyl group with a 3-chlorophenethyl chain and introduces a nitro group at the benzamide's para position.
- Synthesis : Prepared via amide coupling between 4-nitrobenzoyl chloride and 3-chlorophenethylamine .
N-[2-(3,4-Methoxyphenyl)ethyl]-2-Hydroxybenzamide (Rip-D)
- Structure : Contains a 2-hydroxybenzamide core and a 3,4-methoxyphenethylamine substituent.
- Synthesis : Formed via room-temperature reaction of methyl salicylate with 3,4-dimethoxyphenethylamine .
- Key Difference : The hydroxy and methoxy groups confer antioxidant or metal-chelating properties absent in the parent compound.
Structural and Functional Analysis (Table Format)
Critical Insights from Comparative Studies
Substituent Effects on Bioactivity :
- Chloro groups at the 3-position (as in the parent compound and JNJ-63533054) enhance receptor binding in neurological targets .
- Nitro or hydroxy groups (e.g., Rip-D, N-(3-chlorophenethyl)-4-nitrobenzamide) introduce redox or catalytic functionalities .
Amine Group Influence: Dimethylaminoethyl chains improve solubility and moderate receptor interactions, whereas bulkier groups (e.g., cyclohexyl-isopropyl) increase lipophilicity and regulatory scrutiny .
Synthetic Flexibility :
- Amide coupling (e.g., 4-nitrobenzoyl chloride with amines) is a common route for analogs, enabling rapid diversification .
Biological Activity
3-chloro-N-[2-(dimethylamino)ethyl]benzamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a chloro group and a dimethylamino group attached to a benzamide structure. Its chemical formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Dopamine D2 Receptor Antagonism : The compound has been identified as an antagonist of dopamine D2 receptors, suggesting its potential use in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
- Antibacterial Properties : Research indicates that it may inhibit enzymes critical for bacterial cell wall synthesis, highlighting its antibacterial potential.
- Enzyme Modulation : The compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects depending on the target.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.
Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain human cancer cell lines. Further research is needed to elucidate its effectiveness and mechanism in cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Dopamine Receptor Interaction : In a study examining the binding affinity of various compounds to dopamine receptors, this compound demonstrated high selectivity for D2 receptors, indicating its potential therapeutic applications.
- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of this compound against multiple pathogens. Results showed significant inhibition zones in disc diffusion assays, suggesting effective antibacterial properties.
- Cytotoxicity Assays : In vitro cytotoxicity tests on human cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells while exhibiting low toxicity to normal cells, indicating a favorable therapeutic index .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
